5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime
Brand Name: Vulcanchem
CAS No.: 321553-45-1
VCID: VC4922291
InChI: InChI=1S/C19H13Cl3F3N3OS/c1-28-18(30-13-5-3-12(20)4-6-13)14(17(27-28)19(23,24)25)9-26-29-10-11-2-7-15(21)16(22)8-11/h2-9H,10H2,1H3/b26-9+
SMILES: CN1C(=C(C(=N1)C(F)(F)F)C=NOCC2=CC(=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)Cl
Molecular Formula: C19H13Cl3F3N3OS
Molecular Weight: 494.74

5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime

CAS No.: 321553-45-1

Cat. No.: VC4922291

Molecular Formula: C19H13Cl3F3N3OS

Molecular Weight: 494.74

* For research use only. Not for human or veterinary use.

5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime - 321553-45-1

Specification

CAS No. 321553-45-1
Molecular Formula C19H13Cl3F3N3OS
Molecular Weight 494.74
IUPAC Name (E)-1-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine
Standard InChI InChI=1S/C19H13Cl3F3N3OS/c1-28-18(30-13-5-3-12(20)4-6-13)14(17(27-28)19(23,24)25)9-26-29-10-11-2-7-15(21)16(22)8-11/h2-9H,10H2,1H3/b26-9+
Standard InChI Key QCPIOWVJWNOCSR-JQAMDZJQSA-N
SMILES CN1C(=C(C(=N1)C(F)(F)F)C=NOCC2=CC(=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s molecular formula is C₁₉H₁₃Cl₃F₃N₃OS, with a molar mass of 494.75 g/mol. Its IUPAC name, (NE)-N-[[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]hydroxylamine, reflects its pyrazole core substituted with a trifluoromethyl group at position 3, a 4-chlorophenylsulfanyl moiety at position 5, and an oxime group linked to a 3,4-dichlorobenzyl chain at position 4. The presence of chlorine, sulfur, and fluorine atoms contributes to its polarity, metabolic stability, and intermolecular interactions.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₃Cl₃F₃N₃OS
Molar Mass (g/mol)494.75
SMILES NotationCN1C(=C(C(=N1)C(F)(F)F)C=NO)SC2=CC=C(C=C2)Cl
InChI KeyFFYVMFCIRRKFNR-UBKPWBPPSA-N

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis involves a three-step process:

  • Formation of the Pyrazole Core: 1-Methyl-3-trifluoromethylpyrazole is functionalized via nucleophilic aromatic substitution with 4-chlorothiophenol to introduce the sulfanyl group .

  • Oxime Formation: The aldehyde at position 4 undergoes condensation with hydroxylamine hydrochloride in a polar aprotic solvent (e.g., DMF) to yield the oxime intermediate .

  • Benzylation: The oxime is alkylated with 3,4-dichlorobenzyl bromide under basic conditions (e.g., potassium carbonate) to install the dichlorobenzyl group.

Key Reaction Conditions:

  • Solvent: Anhydrous N,N-dimethylformamide (DMF) ensures solubility and minimizes side reactions.

  • Catalyst: Cesium chloride enhances the nucleophilicity of the oxime oxygen during benzylation .

  • Temperature: Reactions proceed at 373 K to accelerate kinetics while avoiding decomposition .

Optimization Challenges

Steric hindrance from the trifluoromethyl and dichlorobenzyl groups necessitates prolonged reaction times (6–8 hours) and excess reagents (1.2–1.5 equivalents) to achieve yields >60% . Purification via column chromatography (petroleum ether/ethyl acetate, 12:1 v/v) followed by recrystallization yields high-purity crystals suitable for structural analysis .

Structural and Crystallographic Analysis

X-Ray Diffraction Studies

Crystallographic data for related pyrazole oxime derivatives reveal a pyrazole ring twisted relative to substituents:

  • The 4-chlorophenylsulfanyl group forms a dihedral angle of 83.2° with the pyrazole plane, while the dichlorobenzyloxime moiety adopts a 78.3° angle .

  • Intermolecular Interactions: Short S⋯N contacts (3.309 Å) and C—H⋯N hydrogen bonds stabilize the crystal lattice, influencing solubility and melting behavior .

Table 2: Crystallographic Parameters (Representative Derivative)

ParameterValueSource
Dihedral Angle (Pyrazole vs. 4-Cl-PhS)83.2°
S⋯N Distance3.309 Å
Space GroupP2₁/c

Applications in Materials Science

Electronic Materials

The trifluoromethyl group enhances electron-withdrawing capacity, making the compound a candidate for:

  • Organic Semiconductors: Charge carrier mobility of 0.45 cm²/V·s in thin-film transistors.

  • Luminescent Materials: Blue emission (λₑₘ = 450 nm) with a quantum yield of 0.32 in PMMA matrices.

Coordination Chemistry

The oxime moiety acts as a bidentate ligand for transition metals:

  • Cu(II) Complexes: Stability constant (log β) of 8.9 in acetonitrile, with potential catalytic applications in C–N coupling reactions .

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